2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester
CAS No.: 1171923-49-1
Cat. No.: VC8211731
Molecular Formula: C19H22O4
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171923-49-1 |
|---|---|
| Molecular Formula | C19H22O4 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | ethyl 2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoate |
| Standard InChI | InChI=1S/C19H22O4/c1-4-23-19(20)18-16(10-7-11-17(18)21-3)13-22-12-15-9-6-5-8-14(15)2/h5-11H,4,12-13H2,1-3H3 |
| Standard InChI Key | NGCKEYRYKGRTSG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, ethyl 2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoate, reflects its intricate substitution pattern. Key structural features include:
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A benzoic acid backbone with esterification at the carboxyl group.
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A methoxy (-OCH) group at the 2-position.
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A 2-methyl-benzyloxymethyl (-CHOCHCH-2-CH) substituent at the 6-position.
The molecular structure is represented by the SMILES string CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C and the InChIKey NGCKEYRYKGRTSG-UHFFFAOYSA-N. These identifiers facilitate precise chemical database searches and computational modeling.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1171923-49-1 |
| Molecular Formula | |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | Ethyl 2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoate |
| SMILES | CCOC(=O)C1=C(C=CC=C1OC)COCC2=CC=CC=C2C |
| InChIKey | NGCKEYRYKGRTSG-UHFFFAOYSA-N |
Physicochemical Behavior
The compound’s solubility and stability are influenced by its ester and ether functional groups. The ethyl ester enhances lipid solubility, potentially improving membrane permeability in biological systems. The methoxy and benzyloxymethyl groups contribute to steric hindrance, affecting reactivity in substitution or hydrolysis reactions.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for this compound is publicly documented, analogous methods for related benzoic acid derivatives provide insights. A patent describing the synthesis of 2-methoxy-6-methylbenzoic acid (CN113072441A) offers a conceptual framework adaptable to this compound. The general approach involves:
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Reduction Hydrogenation: Starting materials like nitrobenzoic acid derivatives undergo catalytic hydrogenation to yield aminobenzoic intermediates .
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Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which decomposes to form phenolic intermediates .
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Esterification and Methylation: Phenolic hydroxyl groups are methylated using dimethyl sulfate, followed by esterification to introduce the ethyl group .
Table 2: Representative Reaction Conditions for Analogous Syntheses
| Step | Conditions | Catalysts/Reagents | Yield (%) |
|---|---|---|---|
| Reduction Hydrogenation | 60–90°C, 0.5–1.5 MPa H | Pd/C or Pt/C | 85–92 |
| Diazotization | 0–5°C, NaNO, HSO | Sulfuric acid | 78–85 |
| Methylation | 30–45°C, (CH)SO | NaOH | 90–95 |
| Esterification | Reflux, ethanol/HSO | Sulfuric acid | 88–93 |
Adapted from CN113072441A , these conditions highlight the importance of temperature control and catalyst selection in optimizing yield. For 2-methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid ethyl ester, additional steps would be required to introduce the benzyloxymethyl group, likely involving Williamson ether synthesis or nucleophilic substitution.
Challenges in Synthesis
The compound’s steric bulk complicates purification. Patent data emphasize vacuum distillation (e.g., 104–108°C at <100 Pa) to achieve >99.5% purity for intermediates. Similar techniques would be critical for isolating the final product.
Reactivity and Functional Transformations
Hydrolysis and Esterification
The ethyl ester group is susceptible to alkaline hydrolysis, yielding the corresponding carboxylic acid. This reactivity is exploitable for prodrug designs, where ester hydrolysis in vivo releases the active metabolite. Conversely, acid-catalyzed esterification could modify the ethyl group to alter solubility or bioavailability.
Electrophilic Substitution
The methoxy group directs electrophilic substitution to the para position, though steric effects from the benzyloxymethyl group may suppress reactivity. Nitration or sulfonation would require stringent conditions, limiting practical utility.
Oxidative Stability
The benzyl ether linkage is prone to oxidative cleavage, necessitating inert atmospheres during storage. Antioxidants or stabilizing agents may prolong shelf life in research settings.
Comparison with Related Compounds
Methyl vs. Ethyl Esters
Replacing the ethyl group with a methyl ester (e.g., 2-methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid methyl ester) reduces molecular weight by 14 g/mol but may compromise solubility. Ethyl esters generally exhibit slower hydrolysis rates, favoring prolonged activity in vivo.
Substituent Effects
The 2-methyl group on the benzyl moiety introduces steric hindrance absent in unsubstituted analogs. This could impede enzymatic degradation, altering pharmacokinetics.
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